![molecular formula C14H10ClN B582151 3-(2-Chloro-5-methylphenyl)benzonitrile CAS No. 1365272-10-1](/img/structure/B582151.png)
3-(2-Chloro-5-methylphenyl)benzonitrile
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Description
3-(2-Chloro-5-methylphenyl)benzonitrile is a chemical compound with the CAS Number 1365272-10-1 . Its linear formula is C14H10ClN . The compound has a molecular weight of 227.69 . It is a product of Combi-Blocks, Inc .
Molecular Structure Analysis
The InChI code for 3-(2-Chloro-5-methylphenyl)benzonitrile is 1S/C14H10ClN/c1-10-5-6-14(15)13(7-10)12-4-2-3-11(8-12)9-16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthetic Chemistry Applications
One notable application of derivatives similar to 3-(2-Chloro-5-methylphenyl)benzonitrile involves the synthesis of 3-aminoindole-2-carbonitriles, which are prepared from reactions involving triphenylphosphine. This process yields several new compounds characterized by their potential for further chemical transformations (Michaelidou & Koutentis, 2009). Another study focuses on the conversion of chlorosalicylaldehyde into antimicrobial agents, showcasing the diversity of products that can be derived from chlorinated benzonitriles (Kumar et al., 2022).
Antitumor Activity
Research into the synthesis of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, related to chloro-methylphenyl benzonitriles, reveals potential antitumor activities. Compounds from this research displayed significant activity against various human tumor cell lines, including leukemia and breast cancer (Sławiński, 2004).
Material Science
In material science, the molecular packing properties of symmetrically substituted diaryl furoxans, which can be derived from benzonitriles, were studied to understand their solid-state chemistry. This research provides insights into the structural behaviors of these compounds, which could influence their applications in material design (Ojala et al., 2017).
Environmental Applications
The occurrence and removal of various benzotriazoles and ultraviolet filters in wastewater treatment highlight the environmental relevance of chloro-methylphenyl benzonitriles. Such studies are crucial for understanding how these compounds, and by extension, their derivatives, behave in aquatic environments (Liu et al., 2012).
Pharmacology and Imaging
In pharmacology, derivatives of 3-(2-Chloro-5-methylphenyl)benzonitrile have been explored for their potential in positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5. This application demonstrates the compound's role in developing diagnostic tools (Shimoda et al., 2016).
properties
IUPAC Name |
3-(2-chloro-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-5-6-14(15)13(7-10)12-4-2-3-11(8-12)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBHRDQAVTUTHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742873 |
Source
|
Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenyl)benzonitrile | |
CAS RN |
1365272-10-1 |
Source
|
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-chloro-5′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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